Cas no 79887-16-4 (1-Eth-1-ynyl-4-(pentyloxy)benzene)

1-Eth-1-ynyl-4-(pentyloxy)benzene structure
79887-16-4 structure
Product Name:1-Eth-1-ynyl-4-(pentyloxy)benzene
CAS番号:79887-16-4
MF:C13H16O
メガワット:188.265543937683
MDL:MFCD00173877
CID:60150
PubChem ID:2775119
Update Time:2025-10-28

1-Eth-1-ynyl-4-(pentyloxy)benzene 化学的及び物理的性質

名前と識別子

    • 1-Eth-1-ynyl-4-(pentyloxy)benzene
    • 4-n-Pentyloxyphenylacetylene
    • 1-ETHYL-4-(PENTYLOXY)-BENZENE
    • 4-Pentyloxyphenylacetylene
    • 4-pentylphenylacetylene
    • p-Ethynyl(pentyloxy)benzene
    • 1-ethynyl-4-pentyloxybenzene
    • 4-n-pentoxyphenylacetylene
    • 4-n-Pentylphenylacetylene
    • 4-n-pentyloxy-phenylacetylene
    • J-504583
    • 1-ethynyl-4-(pentyloxy)benzene;P-Ethynyl(pentyloxy)benzene
    • SCHEMBL949228
    • 4-pentoxyphenylacetylene
    • A852240
    • 79887-16-4
    • FT-0607720
    • (4-n-pentyloxyphenyl)acetylene
    • 1-Ethynyl-4-(pentyloxy)benzene, AldrichCPR
    • MKSWQHOPSDCVMS-UHFFFAOYSA-N
    • 1-ethynyl-4-pentoxybenzene
    • AKOS005146028
    • DTXSID10379395
    • AS-15643
    • 1-ethynyl-4-(pentyloxy)benzene
    • D95925
    • MFCD00173877
    • 1-Ethynyl-4-(pentyloxy)benzene (ACI)
    • (4-Pentoxyphenyl)acetylene
    • 1-Ethynyl-4-(n-pentyloxy)benzene
    • 4-(n-Pentyloxy)phenylacetylene
    • 4-(Pentyloxy)phenylacetylene
    • DB-027401
    • MDL: MFCD00173877
    • インチ: 1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3
    • InChIKey: MKSWQHOPSDCVMS-UHFFFAOYSA-N
    • ほほえんだ: C#CC1C=CC(OCCCCC)=CC=1

計算された属性

  • せいみつぶんしりょう: 188.12000
  • どういたいしつりょう: 188.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 9.2A^2

じっけんとくせい

  • 色と性状: 無色〜グレイイエロー粉末
  • 密度みつど: 0.9600
  • ゆうかいてん: No data available
  • ふってん: 271.1 ℃ at 760 mmHg
  • フラッシュポイント: >110℃(230℉)
  • 屈折率: 1.527
  • PSA: 9.23000
  • LogP: 3.23690
  • ようかいせい: 水に溶けない

1-Eth-1-ynyl-4-(pentyloxy)benzene セキュリティ情報

1-Eth-1-ynyl-4-(pentyloxy)benzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-Eth-1-ynyl-4-(pentyloxy)benzene 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NO540-25g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
25g
718.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NO540-5g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
5g
198.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NO540-1g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
1g
71.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P814935-5g
4-n-Pentyloxyphenylacetylene
79887-16-4 98%
5g
213.30 2021-05-17
Fluorochem
228065-1g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 95%
1g
£25.00 2022-02-28
Fluorochem
228065-5g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 95%
5g
£76.00 2022-02-28
Fluorochem
228065-25g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 95%
25g
£300.00 2022-02-28
Fluorochem
228065-100g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 95%
100g
£850.00 2022-02-28
TRC
E932350-10mg
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4
10mg
$ 50.00 2022-06-05
TRC
E932350-50mg
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4
50mg
$ 65.00 2022-06-05

1-Eth-1-ynyl-4-(pentyloxy)benzene 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
リファレンス
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

合成方法 2

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

合成方法 3

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
リファレンス
Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores
Yamada, Shigeyuki ; et al, ACS Omega, 2018, 3(8), 9105-9113

合成方法 5

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

合成方法 7

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  30 min, rt
1.2 3.5 h, rt
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
リファレンス
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

合成方法 8

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  18 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
リファレンス
Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores
Yamada, Shigeyuki ; et al, ACS Omega, 2018, 3(8), 9105-9113

合成方法 9

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  12 h, 70 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
リファレンス
Cleavage of the Carbon-Carbon Triple Bonds of Arylacetylenes for the Synthesis of Arylnitriles without a Metal Catalyst
Lin, Yuanguang; et al, European Journal of Organic Chemistry, 2016, 2016(18), 3056-3059

合成方法 10

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
リファレンス
Aerobic Oxynitration of Alkynes with tBuONO and TEMPO
Dutta, Uttam; et al, Organic Letters, 2014, 16(24), 6302-6305

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  -5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  overnight, 0 - 5 °C
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water
2.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
2.2 Solvents: Hexane ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

合成方法 12

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
1.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2 h, 0 °C
1.3 Solvents: Water
2.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 min, rt; rt → 60 °C; 24 h, 60 - 70 °C
2.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
2.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2 h, 0 °C
2.3 Solvents: Water
3.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

合成方法 14

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

合成方法 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  16 h, 95 °C
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  30 min, rt
2.2 3.5 h, rt
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
リファレンス
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  85 °C
2.1 Reagents: Triethylamine Catalysts: Cupric acetate ,  Palladium chloride ;  30 min, rt; overnight, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
リファレンス
Synthesis of Some Novel Aromatic Alkynyl Silanes: Mesomorphic Characterization of Ethynyl-Substituted Rod-Shaped Molecules
Srinivasa, H. T.; et al, Molecular Crystals and Liquid Crystals, 2014, 588(1), 17-27

1-Eth-1-ynyl-4-(pentyloxy)benzene Raw materials

1-Eth-1-ynyl-4-(pentyloxy)benzene Preparation Products

推奨される供給者
Beyond Pharmaceutical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shaanxi pure crystal photoelectric technology co. LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shaanxi pure crystal photoelectric technology co. LTD
Yunnanjiuzhen
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Yunnanjiuzhen